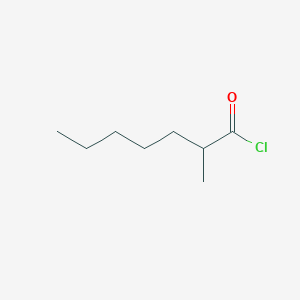
2-Phenyl-3-fluoro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Phenyl-3-fluoro-1-propene is a complex organic compound. It is a derivative of propene, which is a three-carbon alkene with a molecular formula of C3H6 . The “2-Phenyl” part of the name indicates that a phenyl group, which is essentially a benzene ring minus one hydrogen, is attached to the second carbon of the propene . The “3-fluoro” part indicates that a fluorine atom is attached to the third carbon of the propene .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-3-fluoro-1-propene would consist of a three-carbon propene backbone, with a phenyl group attached to the second carbon and a fluorine atom attached to the third carbon . The exact 3D structure would depend on the specific arrangement of these groups and the presence of any additional functional groups.Chemical Reactions Analysis
The chemical reactions involving 2-Phenyl-3-fluoro-1-propene would likely be influenced by the presence of the phenyl group, the fluorine atom, and the double bond. Reactions at the benzylic position (the carbon adjacent to the phenyl group) are common and could involve free radical bromination, nucleophilic substitution, or oxidation . The presence of the fluorine atom could also influence the reactivity of the compound .Zukünftige Richtungen
The future directions for research on 2-Phenyl-3-fluoro-1-propene could include further investigation of its synthesis, properties, and reactivity. This could involve the development of new synthetic methods, the study of its behavior in various chemical reactions, and the exploration of its potential applications .
Eigenschaften
IUPAC Name |
3-fluoroprop-1-en-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETZFBAYQXPCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-fluoro-1-propene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


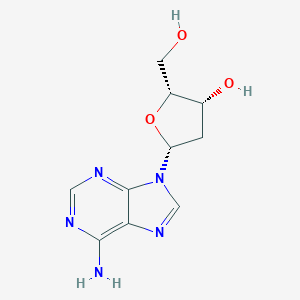
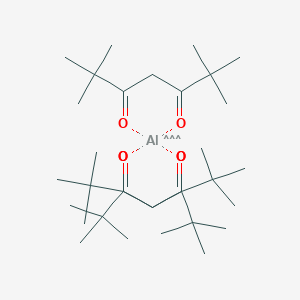
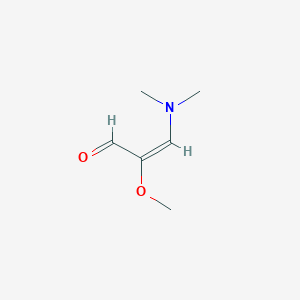
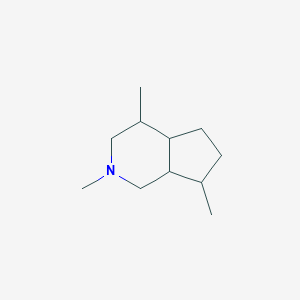
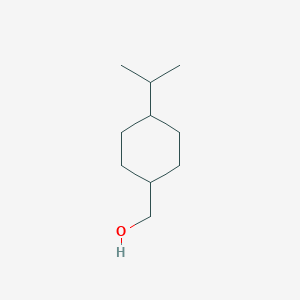
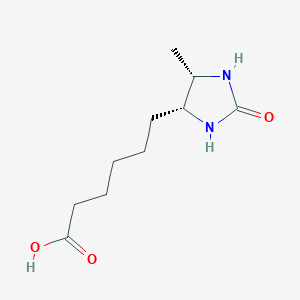
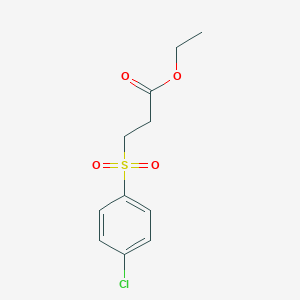

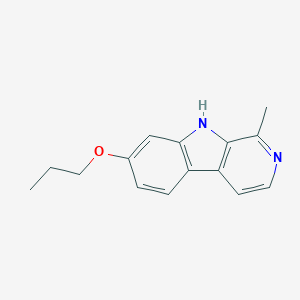
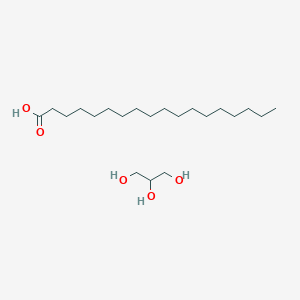
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)

